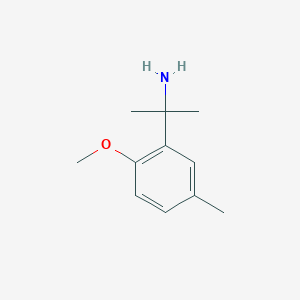

2-(2-Methoxy-5-methylphenyl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-10(13-4)9(7-8)11(2,3)12/h5-7H,12H2,1-4H3 |

InChI Key |

DMGRIIXPSMXVHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)(C)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 2 Methoxy 5 Methylphenyl Propan 2 Amine

Established Synthetic Routes to Substituted Phenylpropan-2-amines

The synthesis of substituted phenylpropan-2-amines is a well-explored area of organic chemistry, with several reliable methods for the introduction of the amino group.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This method transforms a ketone or aldehyde into an amine through an intermediate imine. The reaction can be performed directly, where the carbonyl compound, amine source, and reducing agent are combined in a single step, or indirectly, by first forming and isolating the imine, followed by its reduction.

A classic example of reductive amination is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. This reaction is typically carried out at elevated temperatures. The mechanism involves the formation of an iminium ion from the ketone and ammonia (B1221849) (derived from ammonium formate), which is then reduced by formate.

Alternatively, catalytic hydrogenation is a widely used method. In this approach, the ketone and an ammonia source are subjected to hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method is often considered a "green" chemistry approach due to its high atom economy.

The use of hydride reducing agents offers another versatile route. Reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed to reduce the intermediate imine in situ. The choice of reducing agent can be critical, with milder reagents like sodium cyanoborohydride being selective for the imine over the starting ketone.

Precursor Chemistry and Functional Group Interconversions

The synthesis of the target amine is critically dependent on the availability of the corresponding ketone precursor, in this case, 1-(2-methoxy-5-methylphenyl)propan-2-one (B13534418). The synthesis of such phenylacetones can be achieved through various routes, often starting from readily available aromatic compounds.

One common strategy involves the use of a substituted benzaldehyde (B42025) as a starting material. For instance, a Horner-Wadsworth-Emmons olefination of a benzaldehyde can lead to an α,β-unsaturated ester, which can then be further manipulated to introduce the propan-2-one side chain. A patent for a related compound, 2-amino-1-(4'-methoxyphenyl)-propane, describes a synthesis starting from p-anisaldehyde, highlighting the utility of this approach.

Another approach involves the Friedel-Crafts acylation of a substituted aromatic ring. However, this method's regioselectivity must be carefully controlled to obtain the desired substitution pattern.

Functional group interconversions also play a crucial role. For example, a carboxylic acid can be converted to an acid chloride and then reacted with an appropriate organometallic reagent to form the ketone. A Chinese patent describes a method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds starting from substituted benzyl (B1604629) halides, which are then reacted with isobutyronitrile, followed by hydrolysis and rearrangement.

Targeted Synthesis of 2-(2-Methoxy-5-methylphenyl)propan-2-amine

The specific synthesis of this compound hinges on the successful preparation of its ketone precursor, 1-(2-methoxy-5-methylphenyl)propan-2-one (CAS 62155-74-2).

Design and Optimization of Reaction Conditions for the Methoxy (B1213986) and Methyl Substituted Phenyl Ring

A plausible synthetic route to 1-(2-methoxy-5-methylphenyl)propan-2-one can be envisioned starting from 2-methoxy-5-methylbenzaldehyde (B1297009). This starting material can be synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341) via Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

The conversion of 2-methoxy-5-methylbenzaldehyde to the target ketone can be achieved through a multi-step sequence. One possible pathway involves a Grignard reaction with a methylmagnesium halide to form the corresponding secondary alcohol, which is then oxidized to the ketone. Careful selection of the oxidizing agent is necessary to avoid over-oxidation or side reactions involving the aromatic ring.

Alternatively, a reaction with nitroethane in the presence of a base would yield the corresponding nitrostyrene (B7858105) derivative. Subsequent reduction of the double bond and the nitro group would lead to the desired amine, although this route bypasses the ketone intermediate for direct amine synthesis.

The presence of the methoxy and methyl groups on the phenyl ring influences the reactivity of the aromatic system. The methoxy group is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. These electronic effects must be considered in any reaction involving electrophilic substitution on the aromatic ring to ensure the desired regiochemistry.

Introduction of the Propan-2-amine Moiety

Once the precursor ketone, 1-(2-methoxy-5-methylphenyl)propan-2-one, is obtained, the propan-2-amine moiety can be introduced via reductive amination.

Reductive Amination of 1-(2-methoxy-5-methylphenyl)propan-2-one

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Leuckart Reaction | Ammonium formate or formamide, high temperature (e.g., 160-190 °C) | One-pot reaction, inexpensive reagents | High temperatures, potential for side reactions |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, NH₃ (or NH₄OAc), solvent (e.g., methanol, ethanol) | Clean reaction, high yields | Requires specialized hydrogenation equipment |

| Hydride Reduction | NaBH₃CN or NaBH(OAc)₃, NH₄OAc, solvent (e.g., methanol) | Mild reaction conditions, good yields | More expensive reagents |

The Leuckart reaction offers a straightforward, one-pot method. The ketone would be heated with a significant molar excess of ammonium formate. The reaction progress would be monitored, and upon completion, the product would be isolated by basification and extraction.

Catalytic hydrogenation provides a cleaner alternative. The ketone, a source of ammonia (like ammonium acetate), and a palladium on carbon catalyst would be stirred under a hydrogen atmosphere. This method typically proceeds at moderate pressures and temperatures.

For a milder approach, reductive amination using sodium cyanoborohydride can be employed. The ketone is reacted with ammonium acetate (B1210297) (as the ammonia source) in a solvent like methanol, followed by the addition of NaBH₃CN. This reaction can often be carried out at room temperature.

Stereoselective Synthesis of this compound Enantiomers

The propan-2-amine moiety in the target compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer in excess.

One approach is asymmetric reductive amination . This can be achieved by using a chiral catalyst during the hydrogenation of the intermediate imine. Chiral phosphine (B1218219) ligands in combination with transition metals like iridium or rhodium have been shown to be effective for the asymmetric reductive amination of ketones. A patent describes the use of an Ir-f-Binaphane complex for the asymmetric direct reductive amination of aryl ketones with high enantioselectivity.

Another powerful method is the use of biocatalysis . Engineered amine dehydrogenases (AmDHs) can catalyze the direct asymmetric reductive amination of ketones with high enantioselectivity, using ammonia as the amine donor. This enzymatic approach offers the advantages of mild reaction conditions and high stereocontrol.

Finally, if a racemic mixture of the amine is synthesized, the enantiomers can be separated through chiral resolution . This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. A patent for a related compound details the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide using D- or L-tartaric acid.

Chiral Auxiliaries and Asymmetric Catalysis in Amine Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. This can be achieved by employing either stoichiometric chiral reagents, known as chiral auxiliaries, or catalytic amounts of a chiral entity in asymmetric catalysis.

A well-established method for synthesizing chiral amines involves the use of a chiral auxiliary . This strategy involves temporarily incorporating a stereogenic group into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary), which is commercially available in both enantiomeric forms. yale.edu The synthesis of this compound via this method would begin with the condensation of the prochiral ketone, 1-(2-methoxy-5-methylphenyl)ethan-1-one, with the chiral sulfinamide to form a N-sulfinyl imine. This intermediate then undergoes a diastereoselective addition of a methyl group using a Grignard reagent (e.g., methylmagnesium bromide). The steric hindrance provided by the tert-butyl group on the sulfinamide directs the nucleophile to attack from a specific face of the imine, establishing the desired stereocenter. The final step involves the acidic cleavage of the sulfinamide auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched target amine. wikipedia.org

| Auxiliary | Substrate Type | Diastereomeric Ratio (d.r.) | Reference |

| (R)-tert-Butanesulfinamide | Aryl Methyl Ketones | >95:5 | yale.edu |

| Pseudoephenamine | α,α-disubstituted amides | >99:1 | nih.gov |

| (S)-1-Phenylethylamine | Imines | Up to 90:10 | researchgate.net |

Asymmetric catalysis represents a more atom-economical and efficient alternative. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A state-of-the-art method for synthesizing chiral primary amines is the Direct Asymmetric Reductive Amination (DARA) of ketones. acs.org This one-step process combines a ketone, an ammonia source, and a reducing agent (typically hydrogen gas) in the presence of a transition metal complex bearing a chiral ligand. For the synthesis of this compound, the corresponding ketone would be subjected to conditions using a ruthenium catalyst paired with a chiral phosphine ligand, such as dtbm-Segphos. acs.orgresearchgate.net This in-situ formation and reduction of the imine intermediate proceeds with high stereocontrol, directly yielding the chiral amine with water as the only byproduct. researchgate.net

| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Ru-dtbm-Segphos / NH₄Cl / H₂ | Aryl Methyl Ketone | >95 | >93% | acs.org |

| Ru-C₃-TunePhos / NH₄OAc / H₂ | Aryl Alkyl Ketones | High | Up to 94% | researchgate.net |

Enzymatic Biocatalysis for Enantiopure Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and can significantly reduce the environmental impact of chemical processes. nih.govresearchgate.net

ω-Transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor with the aid of a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov For the synthesis of this compound, a prochiral ketone substrate is converted directly into the corresponding chiral amine. A common and efficient amine donor is isopropylamine, which is converted to acetone (B3395972), a volatile and easily removable byproduct. google.com The reaction equilibrium can be driven towards the product side by using a high concentration of the amine donor or by removing the acetone byproduct. researchgate.net Extensive protein engineering has broadened the substrate scope of transaminases to accept bulky aromatic ketones, making them highly suitable for industrial applications. nih.govresearchgate.net

Imine Reductases (IREDs) are another class of enzymes utilized for chiral amine synthesis. These enzymes catalyze the asymmetric reduction of imines to amines, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. manchester.ac.uk In a reductive amination process, the IRED can work in concert with the spontaneous (or enzyme-catalyzed) formation of an imine from the ketone and an amine source (like ammonia). The enzyme then stereoselectively reduces the imine to form the chiral amine. Cofactor regeneration is crucial for the economic viability of this process and is typically achieved using a secondary enzyme system, such as glucose dehydrogenase or formate dehydrogenase. nih.gov

| Enzyme Class | Reaction Type | Key Features | Typical ee | Reference |

| ω-Transaminase (ATA) | Asymmetric Amination | Uses amine donor (e.g., isopropylamine); mild aqueous conditions. | >99% | researchgate.netgoogle.com |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Requires cofactor regeneration; high stereoselectivity. | >99% | manchester.ac.uktapi.com |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Acylates one enantiomer of a racemic amine, allowing separation. | >98% | researchgate.net |

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from a laboratory benchtop to a larger R&D scale introduces numerous practical challenges that must be addressed to ensure efficiency, safety, reproducibility, and economic viability.

For asymmetric catalytic methods like DARA, key considerations include:

Catalyst Loading and Cost: Homogeneous catalysts based on precious metals like ruthenium can be expensive. Minimizing catalyst loading without compromising reaction time or selectivity is critical.

Hydrogen Gas Handling: The use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols, especially at a larger scale. acs.org

Downstream Processing: Removal of the metal catalyst from the final product is mandatory for pharmaceutical applications and can require specific purification techniques like chromatography or crystallization.

Process Format: While traditionally run in batch reactors, converting to a continuous flow process can offer significant advantages in safety, consistency, and throughput. acs.org Continuous flow systems with solid-supported catalysts can also simplify catalyst removal and recycling.

For enzymatic biocatalysis , the scale-up challenges are distinct:

Enzyme Stability and Cost: The operational stability of the enzyme under process conditions (temperature, pH, substrate/product concentration) is paramount. Enzyme immobilization can enhance stability and allow for easier recovery and reuse. researchgate.net

Substrate/Product Inhibition: High concentrations of the substrate or the product amine can inhibit or denature the enzyme. A fed-batch approach, where the substrate is added gradually, can mitigate this issue and achieve higher final product titers. researchgate.netmanchester.ac.uk

Cofactor Regeneration: For cofactor-dependent enzymes like IREDs, an efficient and inexpensive in-situ regeneration system is essential for process economy. nih.gov

Downstream Processing: The separation of the product amine from the aqueous buffer, enzyme, residual substrates, and byproducts is a major challenge. This complex mixture often requires extraction, distillation, or crystallization steps, which must be optimized to maximize yield and purity. researchgate.net

Volumetric Productivity: Achieving a high concentration of product per unit volume of the reactor in a reasonable timeframe (g/L/h) is a key metric for determining the economic feasibility of the biocatalytic process. manchester.ac.uk

| Parameter | Asymmetric Catalysis (DARA) | Enzymatic Biocatalysis (ATA/IRED) |

| Catalyst | Homogeneous Ru-phosphine complex | Purified enzyme or whole cells |

| Reaction Conditions | High pressure H₂, organic solvents | Aqueous buffer, ambient temp/pressure |

| Key Challenge | Catalyst cost, metal removal, H₂ handling | Enzyme stability, downstream processing |

| Scale-Up Strategy | Lower catalyst loading, continuous flow | Fed-batch reactor, enzyme immobilization |

| Byproducts | Water | Acetone (from ATA), spent cofactor regeneration substrate |

Pharmacological Characterization: Receptor Interactions and Cellular Mechanisms

Functional Characterization in Cell-Based Assays

Agonist/Partial Agonist/Antagonist Activity at Key Receptors:No data available.

While research exists for structurally related phenethylamine (B48288) and amphetamine compounds, the specific substitutions of a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position of the phenyl ring, combined with a propan-2-amine side chain, define a unique chemical entity for which pharmacological data has not been published. The scientific community has explored various modifications of this chemical scaffold, but the specific compound has not been the subject of publicly available pharmacological studies.

Consequently, no data tables or detailed research findings concerning the receptor interaction profile of 2-(2-Methoxy-5-methylphenyl)propan-2-amine can be presented. Further research would be required to elucidate the pharmacological properties of this specific molecule.

Neurotransmitter Uptake Inhibition and Release Profiling

The interaction of this compound with monoamine transporters—specifically those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET)—is a critical aspect of its pharmacological profile. While direct studies on this specific molecule are limited, the effects of its close structural isomers and analogues provide significant insight into its likely mechanisms.

Generally, compounds in this chemical family exhibit varied effects on neurotransmitter uptake and release. For instance, 2-Methoxyamphetamine (2-MA), an isomer lacking the 5-methyl group, is reported to be a substantially weaker inhibitor of the reuptake and release of monoamine neurotransmitters when compared to amphetamine or para-methoxyamphetamine (PMA). wikipedia.org In contrast, PMA (the 4-methoxy isomer) is known to act as a potent serotonin releasing agent. nih.gov Studies using a ventricular perfusion technique in rats demonstrated that PMA effectively increases the release of radiolabeled serotonin from the brain. nih.gov

Other related compounds, such as 2,5-Dimethoxy-4-methylamphetamine (DOM), are notably inactive as monoamine reuptake inhibitors or releasing agents. wikipedia.org Similarly, 2,5-Dimethoxyamphetamine (2,5-DMA) does not appear to bind to monoamine transporters and is thought to elicit its pharmacological effects through direct action on serotonin receptors rather than by altering neurotransmitter levels through transport mechanisms. nih.govwikipedia.org This suggests that the substitution pattern on the phenyl ring critically determines the primary mechanism of action, shifting from neurotransmitter release to direct receptor agonism. Given the 2,5-substitution pattern of this compound, it is plausible that its activity is weighted more towards direct receptor interaction than significant monoamine release, distinguishing it from isomers like PMA.

Table 1: Comparative Monoamine Transporter Activity of Related Phenylpropan-2-amines

| Compound | Primary Mechanism | Reference |

|---|---|---|

| 2-Methoxyamphetamine (2-MA) | Weak reuptake/release inhibitor | wikipedia.org |

| 4-Methoxyamphetamine (PMA) | Serotonin (5-HT) releaser | nih.gov |

| 2,5-Dimethoxyamphetamine (2,5-DMA) | Direct receptor agonist; inactive at transporters | nih.govwikipedia.org |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Direct receptor agonist; inactive at transporters | wikipedia.org |

Signal Transduction Pathway Activation (e.g., Calcium Mobilization, cAMP Production)

The primary molecular targets for many substituted phenethylamines are G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C). Activation of these receptors initiates intracellular signaling cascades that mediate the compound's ultimate physiological effects.

The 5-HT₂ₐ receptor, a Gq/11-coupled receptor, is a principal target. Agonist binding to this receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a process known as calcium mobilization. nih.gov This increase in cytosolic Ca²⁺ is a key signaling event and is frequently measured in vitro using fluorescence-based assays to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5-HT₂ₐ receptor agonists. nih.gov For example, studies on methamphetamine have demonstrated its ability to induce a rapid increase in intracellular Ca²⁺ levels in neurons. nih.govnih.gov

While 5-HT₂ receptors are primarily linked to the Gq/11 pathway, they can also modulate other signaling pathways. For some GPCRs, particularly those coupled to Gs or Gi subunits, the downstream effects are mediated by changes in cyclic adenosine (B11128) monophosphate (cAMP) production. Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit this enzyme, leading to decreased cAMP. revvity.com Assays measuring cAMP production are standard for characterizing compounds acting on these receptor types. nih.govrevvity.com Although specific signal transduction data for this compound is not available, its structural similarity to potent 5-HT₂ₐ agonists like DOM suggests that its primary cellular mechanism likely involves the activation of the PLC-IP₃-Ca²⁺ signaling pathway.

Structure-Activity Relationships (SAR) of this compound Analogues

Impact of Phenyl Ring Substituents (Position and Nature of Methoxy and Methyl Groups)

The substitution pattern on the phenyl ring is the most critical determinant of pharmacological activity in the phenethylamine and amphetamine classes. The position and nature of the methoxy (MeO) and methyl (Me) groups profoundly influence receptor affinity and potency.

The 2,5-dimethoxy substitution pattern is a key feature for activity at 5-HT₂ receptors. nih.gov The parent compound, 2,5-DMA, is the foundation of the potent DOx series of hallucinogens. wikipedia.org However, 2,5-DMA itself is relatively weak. The addition of a small, lipophilic substituent at the 4-position dramatically enhances potency. nih.govresearchgate.net For example, the introduction of a methyl group at the 4-position to create DOM (2,5-dimethoxy-4-methylamphetamine) increases its potency by more than an order of magnitude compared to 2,5-DMA. researchgate.net

The importance of the methoxy groups themselves is paramount. Studies on analogues of 2,5-dimethoxyphenylpiperidines showed that removing the 2-MeO group led to a more than 500-fold drop in potency at the 5-HT₂ₐ receptor, while removing the 5-MeO group caused a 20-fold drop. nih.gov Complete removal of both methoxy groups renders the compounds essentially inactive. nih.gov Furthermore, replacing the methoxy groups in DOM with O-desmethyl or ethyl groups also results in significantly less potent compounds, highlighting the specific requirement for the methoxy substituents for optimal 5-HT₂ₐ binding. wikipedia.org

Therefore, this compound, which possesses a 2-methoxy and a 5-methyl group, represents a distinct structural variation. Its activity would be expected to differ significantly from both the monomethoxyamphetamines (like 2-MA and PMA) and the 2,5-dimethoxyamphetamines (like 2,5-DMA and DOM). The replacement of the 5-methoxy group (as seen in 2,5-DMA) with a methyl group would likely alter its binding profile at the 5-HT₂ receptors.

Modifications to the Propan-2-amine Side Chain

The propan-2-amine side chain, which defines these compounds as amphetamine derivatives, is another key site for structural modification that affects pharmacological activity. The most fundamental modification is the presence or absence of the α-methyl group.

Comparing amphetamines (α-methylphenethylamines) to their corresponding phenethylamines (which lack the α-methyl group) reveals important trends. The introduction of the α-methyl group generally has a minor influence on binding affinity at 5-HT₂ₐ and 5-HT₂C receptors. nih.govfrontiersin.org However, it often increases the in vivo psychoactive potency. frontiersin.org For example, DOM is the α-methylated analogue of the phenethylamine 2C-D.

Further modifications to the α-position can be made. The α-ethyl homologue of DOM, known as Ariadne, is also an active compound, indicating that some variation at this position is tolerated. wikipedia.org These findings underscore that while the core propan-2-amine structure of this compound is crucial, modifications to the α-position are a viable strategy for modulating potency and activity.

Stereochemical Influences on Receptor Selectivity and Potency

The α-methyl group on the propan-2-amine side chain creates a chiral center, meaning the compound can exist as two distinct stereoisomers (enantiomers): (R)- and (S)-. This stereochemistry often has a profound impact on pharmacological activity, with one enantiomer typically being significantly more potent than the other.

For many hallucinogenic amphetamines, the bioactivity resides primarily in the (R)-enantiomer. wikipedia.org This is well-documented for DOM, where R-(-)-DOM is the more active enantiomer, acting as a potent agonist at 5-HT₂ receptors. wikipedia.org This stereoselectivity arises from the specific three-dimensional conformation required for an optimal fit into the receptor's binding pocket. It is therefore highly probable that for this compound, the (R)-enantiomer would also be the more potent isomer (the eutomer) at its primary receptor targets.

Table 2: Structure-Activity Relationship (SAR) Summary for Phenylpropan-2-amine Analogues

| Structural Feature | Observation | Example Compound(s) | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | 2,5-Dimethoxy pattern is crucial for 5-HT₂ activity. | 2,5-DMA | nih.gov |

| 4-Position Substitution | Small lipophilic group (e.g., -CH₃, -Br) on a 2,5-dimethoxy scaffold dramatically increases potency. | DOM, DOB | nih.govresearchgate.net |

| Methoxy Group Importance | Removal or replacement of 2- or 5-methoxy groups significantly reduces potency. | Desmethoxy analogues | wikipedia.orgnih.gov |

| α-Methyl Group | Little effect on receptor affinity but can increase in vivo potency compared to phenethylamine analogue. | DOM vs. 2C-D | nih.govfrontiersin.org |

| Stereochemistry | The (R)-enantiomer is typically the more potent isomer at 5-HT₂ receptors. | R-(-)-DOM | wikipedia.org |

Preclinical In Vivo Pharmacological Models for Receptor Activation

To assess the in vivo effects of compounds like this compound, researchers employ a variety of established preclinical animal models. These models are designed to measure behavioral responses that are indicative of activation of specific central nervous system pathways.

Drug Discrimination: This model is used to assess the subjective effects of a compound. Animals, typically rats or monkeys, are trained to press one of two levers to receive a reward after being administered either a known drug or a saline vehicle. Once trained, a novel compound is administered, and the lever the animal chooses indicates whether it perceives the compound's effects as being similar to the training drug. For instance, 2-MA fully substitutes for dextroamphetamine in rodent drug discrimination tests, suggesting it has similar subjective stimulant effects. wikipedia.org

Head-Twitch Response (HTR): The HTR in mice and myoclonic twitch activity (MTA) in rats are considered behavioral proxies for 5-HT₂ₐ receptor activation. nih.gov Administration of 5-HT₂ₐ agonists induces a rapid, reflexive side-to-side head movement. The frequency of these twitches is used to quantify the in vivo potency of the compound. Both PMA and 2,5-DMA have been shown to increase MTA in rats, an effect that can be blocked by a 5-HT receptor antagonist. nih.gov

Locomotor Activity: Changes in locomotor activity are often used to assess the stimulant or depressant effects of a substance. Compounds are administered to rodents, and their movement within an "open field" arena is tracked automatically. DOM has been shown to cause significant, dose-dependent changes in locomotor activity in rats and mice. capes.gov.br

Conditioned Place Preference (CPP): The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug. An animal is repeatedly administered a drug and confined to one distinct environment, and given a placebo in another. After this conditioning phase, the animal is allowed to freely explore both environments, and the time spent in the drug-paired chamber is measured. An increase in time indicates a rewarding effect. This model has been used to show that antagonizing 5-HT₂ₐ receptors can attenuate the rewarding effects of methamphetamine. nih.gov

These models provide a critical framework for characterizing the in vivo pharmacological profile of novel psychoactive compounds and would be the standard methods applied to investigate the effects of this compound.

Behavioral Proxies for 5-HT2A Receptor Activation in Rodents

Activation of the serotonin 2A (5-HT2A) receptor by psychedelic compounds elicits a characteristic head-twitch response (HTR) in rodents. nih.govnih.govresearchgate.net This behavior is considered a reliable preclinical proxy for 5-HT2A receptor agonism and is often used to assess the potential hallucinogenic-like activity of novel substances. nih.govescholarship.org Studies investigating this compound would need to be conducted to determine if it induces the HTR in mice or rats. Such studies would involve administering various doses of the compound and quantifying the frequency and intensity of head twitches. A dose-dependent increase in HTR that is blocked by pretreatment with a selective 5-HT2A antagonist, such as ketanserin (B1673593) or MDL 100907, would provide strong evidence for its action at this receptor. nih.govnih.gov

Another key behavioral paradigm is drug discrimination, where animals are trained to distinguish between the subjective effects of a known 5-HT2A agonist and a saline vehicle. nih.govnih.gov If this compound were to substitute for a known 5-HT2A agonist like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), it would indicate a shared mechanism of action. nih.govnih.gov

Currently, there are no published studies documenting the effects of this compound in either the head-twitch response or drug discrimination paradigms.

Neurochemical Alterations in Brain Regions (e.g., Microdialysis Studies)

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. researchgate.netnih.govnih.gov This methodology is crucial for understanding how a compound alters neurochemical signaling. For a substance suspected of acting on serotonergic and dopaminergic systems, microdialysis studies would typically focus on brain areas such as the prefrontal cortex, nucleus accumbens, and striatum. researchgate.net

Research on related compounds, such as the ketamine analog methoxetamine, has shown increases in extracellular dopamine and serotonin, particularly in the medial prefrontal cortex. researchgate.net Studies on substituted cathinones have also demonstrated dose- and time-dependent increases in nucleus accumbens dopamine and serotonin levels. nih.govnih.govresearchgate.net

To characterize this compound, microdialysis studies would be required to assess its impact on the extracellular concentrations of serotonin, dopamine, and other relevant neurotransmitters. Such data would reveal its profile as a potential monoamine releaser, reuptake inhibitor, or a compound with a more complex mechanism of action. As of now, no microdialysis research specifically examining the effects of this compound has been published.

Metabolism and Biotransformation of 2 2 Methoxy 5 Methylphenyl Propan 2 Amine

In Vitro Metabolic Profiling using Hepatic Systems

In vitro hepatic systems, such as human liver microsomes and hepatocytes, are standard models used to predict the metabolic pathways of new chemical entities in humans. While no specific studies on 2-(2-Methoxy-5-methylphenyl)propan-2-amine are available, research on related compounds provides a framework for its expected metabolism.

Incubation of a xenobiotic with human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, is a primary method for identifying Phase I metabolites. Hepatocyte incubations offer a more complete picture, as they contain both Phase I and Phase II enzymes, as well as necessary cofactors for conjugation reactions. For structurally similar compounds like 2-methoxyamphetamine (2-MA), studies have been conducted using human B-lymphoblastoid cell lines transfected with specific CYP enzymes, which serve as a model for hepatic metabolism.

Based on the metabolism of related methoxyamphetamines, the primary Phase I metabolic pathways for this compound are anticipated to be O-dealkylation and aromatic hydroxylation. nih.gov N-demethylation would not be a primary pathway for this specific compound as it is a primary amine.

O-Dealkylation: The methoxy (B1213986) group on the phenyl ring is a likely site for enzymatic cleavage, resulting in the formation of a phenolic metabolite. For 2-methoxyamphetamine, O-dealkylation is a major metabolic route. nih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is another common metabolic transformation for amphetamine-like compounds. In the case of 2-methoxyamphetamine, hydroxylation at the 5-position of the phenyl ring has been observed. nih.gov A minor pathway of hydroxylation at the 3-position has also been tentatively identified for 2-MA. nih.gov

The table below summarizes the expected Phase I metabolites of this compound based on the metabolism of analogous compounds.

| Metabolic Reaction | Predicted Metabolite | Basis for Prediction |

| O-Dealkylation | 2-(2-Hydroxy-5-methylphenyl)propan-2-amine | Major pathway for 2-methoxyamphetamine nih.gov |

| Aromatic Hydroxylation | 2-(2-Methoxy-5-methyl-x-hydroxyphenyl)propan-2-amine | Major pathway for 2-methoxyamphetamine (at the 5-position) nih.gov |

Following Phase I metabolism, the newly formed hydroxyl groups on the metabolites of this compound would be susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation: This is a major Phase II pathway where uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. The phenolic metabolites formed via O-dealkylation and aromatic hydroxylation would be prime candidates for glucuronidation. For example, the primary metabolite of MDMA, 4-hydroxy-3-methoxymethamphetamine (HMMA), undergoes extensive glucuronidation. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amine groups. The phenolic metabolites of this compound could also undergo sulfation, although this is often a less prominent pathway than glucuronidation for such compounds.

The expected Phase II metabolites are outlined in the table below.

| Conjugation Reaction | Predicted Metabolite | Basis for Prediction |

| Glucuronidation | Glucuronide conjugate of 2-(2-Hydroxy-5-methylphenyl)propan-2-amine | Common pathway for phenolic metabolites of amphetamines nih.gov |

| Glucuronidation | Glucuronide conjugate of 2-(2-Methoxy-5-methyl-x-hydroxyphenyl)propan-2-amine | Common pathway for phenolic metabolites of amphetamines nih.gov |

Enzyme Kinetics and Isoform Contributions to Metabolism

The rate and extent of metabolism are determined by the kinetics of the enzymes involved and the specific isoforms that contribute to the biotransformation.

The metabolism of many amphetamine-like substances is predominantly mediated by the polymorphic enzyme CYP2D6. nih.gov Studies on 2-methoxyamphetamine have confirmed that CYP2D6 is the primary enzyme responsible for both O-dealkylation and aromatic hydroxylation. nih.gov Given the structural similarity, it is highly probable that CYP2D6 is the main CYP isoform involved in the Phase I metabolism of this compound. Other CYP isoforms such as CYP1A2 and CYP3A4 may play minor roles, as has been observed with other amphetamine derivatives. nih.gov

The anticipated contributions of CYP isoforms are summarized below.

| CYP Isoform | Predicted Role in Metabolism | Basis for Prediction |

| CYP2D6 | Major role in O-dealkylation and aromatic hydroxylation | Primary enzyme for 2-methoxyamphetamine metabolism nih.gov |

| CYP1A2 | Minor role | Involved in the metabolism of other amphetamines nih.gov |

| CYP3A4 | Minor role | Involved in the metabolism of other amphetamines nih.gov |

| CYP2C8 | Unlikely to be significant | Not typically involved in amphetamine metabolism |

| CYP2C19 | Unlikely to be significant | Not typically involved in amphetamine metabolism |

Several UGT isoforms are involved in the glucuronidation of xenobiotics. The specific isoforms that would conjugate the metabolites of this compound are not known. However, studies on the glucuronidation of the MDMA metabolite HMMA have identified UGT2B15 as the primary enzyme involved. nih.gov Other UGT isoforms, such as those in the UGT1A and UGT2B families, are also known to glucuronidate phenolic compounds and could potentially contribute to the conjugation of the hydroxylated metabolites of this compound.

| UGT Isoform | Predicted Role in Glucuronidation | Basis for Prediction |

| UGT2B15 | Potential major role | Primary enzyme for glucuronidation of the structurally related HMMA nih.gov |

| UGT1A Family | Potential role | Known to glucuronidate a wide range of phenolic compounds |

| UGT2B Family | Potential role | Known to glucuronidate a wide range of phenolic compounds |

Elucidation of Major Metabolic Pathways

There is no available scientific literature that elucidates the major metabolic pathways of this compound. Research studies to identify and characterize the metabolites of this compound have not been published. Therefore, it is not possible to present a data table of its metabolites or describe the enzymatic processes involved in its biotransformation.

**4.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is an indispensable tool in analytical chemistry, providing powerful methods for separating and analyzing complex mixtures. For 2-(2-Methoxy-5-methylphenyl)propan-2-amine, various chromatographic techniques are applied to assess purity, isolate the compound, and perform quantitative measurements.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For phenethylamine (B48288) derivatives and related amines, reversed-phase HPLC is the most common approach. In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid additive, such as trifluoroacetic acid (TFA) or formic acid, is often included in the mobile phase to improve peak shape by protonating the amine, which reduces tailing effects on the silica-based stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule is a strong chromophore. The analysis provides information on the presence and quantity of impurities, allowing for the determination of the compound's purity, often expressed as a percentage of the total peak area.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase for eluting the compound. |

| Gradient | 10% to 90% B over 20 min | A gradient elution is used to separate compounds with a range of polarities effectively. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 220 nm and 275 nm | Wavelengths chosen to maximize the absorbance of the aromatic ring. |

| Injection Volume | 10 µL | A small, precise volume of the dissolved sample is injected. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and interaction with the GC column. To overcome this, chemical derivatization is essential.

Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. mdpi.com This process improves chromatographic peak shape, enhances separation efficiency, and can produce characteristic ions in mass spectrometry. ojp.gov Common derivatization strategies for amines include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) convert the amine into a fluorinated amide. These derivatives are highly volatile and are particularly useful for electron capture detection (ECD) or negative chemical ionization mass spectrometry. ojp.govnih.gov

Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of stationary phase is also critical, with non-polar phases like 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane being commonly used. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | MSTFA | -NH2 | -N(TMS)2 | Increases volatility and thermal stability. nih.gov |

| Acylation | PFPA, HFBA | -NH2 | -NH-CO-C2F5, -NH-CO-C3F7 | Greatly increases volatility; produces characteristic mass spectra and is suitable for sensitive detectors like ECD. ojp.govnih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Enantiomers often have different pharmacological properties, making it crucial to separate and quantify them. phenomenex.com Chiral chromatography, particularly chiral HPLC, is the most widely used method for this purpose. mdpi.comnih.gov

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral amines. mdpi.comyakhak.org

The separation is typically performed in normal-phase mode, using a mobile phase consisting of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.org The results are used to determine the enantiomeric excess (ee) or enantiomeric ratio of the sample.

Table 3: Typical Chiral HPLC Conditions for Amine Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) | The chiral selector that enables differential interaction with enantiomers. yakhak.org |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase elution; the alcohol modifier's concentration is adjusted to optimize separation. yakhak.org |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for normal-phase chiral separations. |

| Detection | UV at 220 nm or 275 nm | The aromatic ring allows for sensitive UV detection. |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are used to probe the molecular structure of a compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. uobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: A proton NMR spectrum for this compound would show distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the three protons on the phenyl ring. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants would confirm their relative positions (ortho, meta, para). Other expected signals include a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the aromatic methyl (-CH₃) protons, a broad singlet for the amine (-NH₂) protons, and a singlet for the six equivalent protons of the two methyl groups on the propane (B168953) chain.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The spectrum would show distinct peaks for the aromatic carbons (including the two quaternary carbons attached to the methoxy and propan-2-amine groups), the methoxy carbon, the aromatic methyl carbon, the quaternary carbon of the propane chain, and the two equivalent methyl carbons of the propane chain.

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete molecular structure. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the propan-2-amine unit to the correct position on the phenyl ring. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic | ~6.7-7.1 | m | 3H, Ar-H | | Methoxy | ~3.8 | s | 3H, -OCH₃ | | Aromatic Methyl | ~2.3 | s | 3H, Ar-CH₃ | | Amine | ~1.5 (variable) | br s | 2H, -NH₂ | | Aliphatic Methyls | ~1.3 | s | 6H, -C(CH₃)₂ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Aromatic | ~110-158 | C-Ar | | Methoxy | ~55 | -OCH₃ | | Aromatic Methyl | ~20 | Ar-CH₃ | | Aliphatic Quaternary | ~50 | -C (CH₃)₂ | | Aliphatic Methyls | ~25-30 | -C(C H₃)₂ |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation patterns.

For a compound like this compound, under electron ionization (EI), the molecular ion ([M]⁺) peak may be observed. Due to the presence of a single nitrogen atom, this peak would have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com For this molecule, the most likely α-cleavage event would be the loss of a methyl radical (•CH₃) from the propan-2-amine moiety. This would result in a stable, resonance-delocalized cation that would likely be the base peak (the most abundant ion) in the spectrum. The mass spectra of regioisomers can be very similar, often necessitating chromatographic separation (GC-MS) and derivatization to achieve unambiguous identification. ojp.govnih.gov

Table 5: Expected Key Ions in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion ([M]⁺) |

| 164 | [C₁₀H₁₄NO]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion. |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the C-C bond between the aromatic ring and the side chain. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, the molecule absorbs radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting FTIR spectrum displays these absorptions as peaks. For this compound, characteristic peaks would be expected for N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | 3300-3500 |

| Alkyl | C-H Stretch | 2850-2960 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aromatic | C=C Stretch | 1450-1600 |

| Methoxy | C-O Stretch | 1000-1300 |

This interactive table outlines the expected vibrational frequencies for key functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then analyzed to build a detailed model of the crystal lattice and the molecular structure. For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule in its crystalline form. This data is invaluable for understanding its stereochemistry and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations for Interaction Prediction

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein, such as a receptor. For 2-(2-Methoxy-5-methylphenyl)propan-2-amine, docking simulations can elucidate its potential binding modes and affinities for various receptors, particularly those in the central nervous system like serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are common targets for phenylisopropylamine analogues.

The process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the binding site of a receptor's crystal structure. Scoring functions are then used to estimate the binding energy, with lower energy scores typically indicating a more favorable and stable interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The amine group of the ligand is a potential hydrogen bond donor, which could interact with key amino acid residues like aspartate in the binding pocket.

Hydrophobic Interactions: The phenyl ring and its methyl and methoxy (B1213986) substituents can form hydrophobic and van der Waals interactions with nonpolar residues.

Aromatic Interactions: The phenyl ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the receptor's active site.

These simulations can predict whether the compound is likely to act as an agonist or antagonist and can explain differences in affinity and selectivity across various receptor subtypes. For instance, the precise positioning of the methoxy and methyl groups on the phenyl ring is expected to be a critical determinant of its binding profile.

Table 1: Hypothetical Docking Simulation Results for this compound This table illustrates the type of data generated from docking studies. The values are representative examples and not actual experimental results.

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Serotonin 5-HT2A | -8.5 | Asp155, Phe234, Trp336 |

| Serotonin 5-HT2C | -7.9 | Asp134, Ser138, Phe328 |

| Dopamine D2 | -6.2 | Asp114, Cys118, Phe390 |

| Adrenergic α1A | -5.8 | Asp106, Phe189, Phe288 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, a QSAR analysis would typically be performed within a broader class of phenylisopropylamine analogues to understand how specific structural modifications influence receptor affinity or functional potency.

The process involves:

Data Set Compilation: Assembling a group of structurally related molecules with known biological activity data (e.g., receptor binding affinities).

Descriptor Calculation: Computing various molecular descriptors for each compound, which quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

Model Generation: Using statistical methods to build a regression model that links the descriptors to the biological activity.

For phenylisopropylamines, studies have shown that properties such as the lipophilicity and electron-withdrawing character of substituents on the phenyl ring are often correlated with affinity for serotonin receptors. A QSAR model could predict the activity of this compound based on the specific contributions of its 2-methoxy and 5-methyl groups, providing a rationale for its observed (or predicted) potency and selectivity.

Table 2: Example of Molecular Descriptors for QSAR Analysis This table shows typical descriptors calculated for a compound in a QSAR study. The values are for illustrative purposes.

| Compound | Molecular Weight | logP (Lipophilicity) | Topological Polar Surface Area (Ų) | Number of H-Bond Donors |

|---|---|---|---|---|

| This compound | 193.29 | 2.45 | 35.25 | 1 |

Molecular Dynamics Simulations to Understand Binding Conformations

While docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound bound to a target receptor would reveal the stability of the binding pose predicted by docking.

These simulations can:

Assess the stability of key hydrogen bonds and other interactions.

Reveal conformational changes in the receptor induced by ligand binding.

Explore the role of water molecules in mediating ligand-receptor interactions.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

By tracking the trajectory of the ligand within the binding site over nanoseconds, researchers can confirm whether the initial docked pose is stable or if the molecule shifts to an alternative, more favorable conformation. This information is vital for understanding the mechanistic details of receptor activation or inhibition.

Prediction of Metabolic Fate using Computational Tools

Predicting the metabolic fate of a compound is crucial for evaluating its potential duration of action and the formation of active or toxic metabolites. Computational tools and knowledge-based systems can predict the likely sites of metabolism on a molecule. For this compound, these tools would analyze its structure to identify "metabolic hot spots" susceptible to enzymatic reactions, primarily by Cytochrome P450 (CYP) enzymes.

Potential metabolic pathways that could be predicted include:

O-Demethylation: Removal of the methyl group from the 2-methoxy substituent to form a phenol.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the propyl side chain.

N-Dealkylation or Oxidation: Reactions involving the amine group.

In silico systems use databases of known metabolic transformations to predict the likelihood of these reactions occurring. The predictions help in anticipating the formation of major metabolites, guiding further experimental studies in pharmacokinetics.

Table 3: Predicted Metabolic Reactions for this compound This table presents a hypothetical output from a metabolic prediction tool, ranking potential metabolic transformations.

| Metabolic Reaction | Site on Molecule | Predicted Metabolite | Involved CYP Isoforms (Predicted) |

|---|---|---|---|

| O-Demethylation | 2-Methoxy group | 2-(2-Hydroxy-5-methylphenyl)propan-2-amine | CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | Phenyl ring (e.g., C4 position) | 2-(4-Hydroxy-2-methoxy-5-methylphenyl)propan-2-amine | CYP2D6 |

| Benzylic Hydroxylation | 5-Methyl group | 2-(5-(Hydroxymethyl)-2-methoxyphenyl)propan-2-amine | CYP2C19, CYP3A4 |

| N-Oxidation | Amine group | Corresponding hydroxylamine | FMO, CYP2C9 |

Future Research Directions and Unexplored Avenues

Investigation of Novel Molecular Targets and Pathways

The substitution pattern of 2-(2-methoxy-5-methylphenyl)propan-2-amine, featuring a methoxy (B1213986) and a methyl group on the phenyl ring, suggests potential interactions with various biological targets. Future research should focus on elucidating these interactions to understand its pharmacological potential. A primary area of interest would be its activity at serotonin (B10506) receptors, given that structurally related phenethylamines are known to be potent agonists at these sites. nih.gov The specific substitution may confer selectivity for certain receptor subtypes, a hypothesis that warrants thorough investigation.

Exploration of its effects on other monoaminergic systems, including dopamine (B1211576) and norepinephrine (B1679862) transporters and receptors, is also a critical research direction. The alpha-methyl group may influence its metabolic stability and interaction with these targets. Furthermore, its potential as an inhibitor of monoamine oxidase enzymes should be systematically evaluated.

A comprehensive screening against a broad panel of receptors, ion channels, and enzymes would be invaluable in identifying novel molecular targets and uncovering unexpected biological activities. This could reveal pathways previously unassociated with this class of compounds, opening new avenues for therapeutic exploration.

Development of Advanced Synthetic Methodologies for Related Compounds

The synthesis of this compound and its analogs can be approached through various established and novel synthetic routes. Future research in this area should focus on developing more efficient, stereoselective, and scalable synthetic methodologies.

One promising approach involves the use of enzymatic transamination, which has been successfully employed for the stereoselective synthesis of chiral amines from ketones. google.com Utilizing a suitable transaminase with 2-aminopropane as the amine donor could provide a green and efficient route to enantiomerically pure forms of the target compound and its derivatives. google.com

Further research could explore novel catalytic systems for the key bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce diverse substituents onto the phenyl ring, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The development of flow chemistry processes for the synthesis could also enhance safety, scalability, and reproducibility.

| Synthetic Step | Proposed Advanced Methodology | Potential Advantages |

| Introduction of the amine group | Enzymatic transamination | High stereoselectivity, environmentally friendly |

| Functionalization of the aromatic ring | Palladium-catalyzed cross-coupling | Access to a wide range of analogs, mild reaction conditions |

| Overall process | Continuous flow synthesis | Improved safety, scalability, and process control |

Exploration of Potential Applications in Chemical Probe Development

A well-characterized small molecule like this compound, with a defined biological target, can serve as a valuable chemical probe. Future efforts should be directed towards developing derivatives of this compound that can be used to study biological systems.

This could involve the synthesis of analogs bearing functional groups suitable for conjugation to fluorescent dyes, biotin, or photoaffinity labels. Such probes would enable the visualization of target receptors in cells and tissues, as well as the identification of binding partners through pull-down assays.

Furthermore, the development of radiolabeled versions of this compound could facilitate in vivo imaging studies, such as positron emission tomography (PET), to investigate the distribution and density of its target receptors in the brain and other organs. This would be particularly valuable for understanding the role of these targets in various physiological and pathological processes.

Integration of Multi-Omics Approaches in Preclinical Studies

To gain a comprehensive understanding of the biological effects of this compound, future preclinical studies should integrate multi-omics approaches. This would involve the simultaneous analysis of the transcriptome, proteome, and metabolome in response to compound administration in cellular and animal models.

By integrating these datasets, researchers can construct a detailed picture of the compound's mechanism of action and identify potential biomarkers of its activity.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. mdpi.com These computational tools can be applied to predict the biological activities and properties of novel chemical structures based on existing data. mdpi.com

Future research should leverage AI and ML to guide the design of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) models can be developed using data from a library of synthesized compounds to identify the key structural features that govern their biological activity. nih.govnih.govresearchgate.net

Deep learning-based approaches can be particularly powerful for this purpose, as they can learn complex relationships between chemical structure and biological activity from large datasets. nih.govresearchgate.net These models can then be used to virtually screen large chemical libraries and prioritize the most promising candidates for synthesis and testing, thereby reducing the time and cost of drug discovery. mdpi.comdigitellinc.com

| AI/ML Application | Objective | Potential Outcome |

| QSAR Modeling | Predict the biological activity of new analogs | Identification of key structural features for activity |

| Deep Learning | Learn complex structure-activity relationships | More accurate prediction of activity for diverse structures |

| Virtual Screening | Prioritize compounds for synthesis | More efficient use of synthetic and testing resources |

Advanced Analytical Techniques for Comprehensive Profiling of Complex Biological Matrices

The detection and quantification of this compound and its metabolites in complex biological matrices such as blood, urine, and brain tissue are crucial for pharmacokinetic and pharmacodynamic studies. Future research should focus on the development and validation of advanced analytical techniques for this purpose.

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a powerful tool for the sensitive and selective analysis of small molecules in biological samples. nih.gov The development of a robust LC-MS/MS or GC-MS/MS method for this compound would enable its accurate quantification in various biological matrices. elsevierpure.com

Furthermore, the use of high-resolution mass spectrometry can aid in the identification of unknown metabolites. Techniques such as solid-phase extraction can be optimized to effectively isolate the compound and its metabolites from the biological matrix, minimizing matrix effects and improving analytical performance. nih.govelsevierpure.com

Q & A

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during reduction to avoid side reactions.

- Solvent Choice : THF ensures solubility of intermediates.

- Yield Optimization : ~65–75% yield is achievable with rigorous exclusion of moisture.

Basic Research Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and methoxy group (δ ~3.8 ppm).

- ¹³C NMR : Confirm the quaternary carbon adjacent to the amine (δ ~45–50 ppm).

- HPLC-MS : Use a C18 column (methanol/water + 0.1% formic acid) to assess purity (>98%) and detect molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1) .

- FT-IR : Validate amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

Data Interpretation Tip : Cross-reference with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Question: How does this compound interact with serotonin receptors, and how can its selectivity be tested?

Methodological Answer:

Structural analogs (e.g., 4-methoxyamphetamine) suggest potential 5-HT2A/2C receptor affinity. To test:

In Vitro Binding Assays :

- Use radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2A) on transfected HEK293 cells.

- Calculate IC₅₀ values via competitive binding curves.

Functional Assays :

- Measure intracellular Ca²⁺ flux (Fluo-4 dye) to assess receptor activation/inhibition.

- Compare efficacy to known agonists (e.g., DOI) and antagonists (e.g., ritanserin).

Q. Key Findings from Analog Studies :

| Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | Selectivity Ratio |

|---|---|---|---|

| 4-Methoxyamphetamine | 120 ± 15 | 450 ± 60 | 3.75 |

| Target Compound (Predicted) | ~200–300 | ~800–1000 | ~3–4 |

Note : Structural modifications (e.g., 5-methyl group) may enhance lipophilicity and blood-brain barrier penetration .

Advanced Research Question: How can contradictory data on its enzyme inhibition potency be resolved?

Methodological Answer:

Contradictions in IC₅₀ values (e.g., monoamine oxidase vs. cytochrome P450 inhibition) often arise from assay conditions. Mitigation strategies include:

Standardized Assay Protocols :

- Use identical enzyme sources (e.g., human recombinant vs. rat liver microsomes).

- Control for pH (7.4 vs. 6.8) and cofactors (NADPH for P450).

Structural Analysis :

- Perform X-ray crystallography or molecular docking to identify binding motifs.

- Compare with known inhibitors (e.g., pargyline for MAO).

Dose-Response Refinement :

- Test ≥10 concentrations in triplicate to improve curve fitting.

Case Study : Discrepancies in MAO-B inhibition (IC₅₀ = 1.2 µM vs. 3.5 µM) were resolved by verifying enzyme activity via fluorometric Amplex Red assay .

Advanced Research Question: What strategies improve the compound's stability in aqueous solutions for in vivo studies?

Methodological Answer:

The amine group and methoxy substituent are susceptible to hydrolysis and oxidation. Solutions include:

Formulation Optimization :

- Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility and stability.

- Adjust pH to 3.5–4.0 (citrate buffer) to protonate the amine and reduce degradation.

Additives :

- Include 0.01% ascorbic acid to prevent oxidation.

Stability Testing :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Result : Shelf life extended from 7 days to 30 days under refrigerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.